1-Cbz-Piperidin-4-ylidene-acetic acid
Overview
Description
1-Cbz-Piperidin-4-ylidene-acetic acid, also known as 4-Carboxymethylene-piperidine-1-carboxylic acid benzyl ester, is a compound with the molecular formula C15H17NO4 and a molecular weight of 275.30 g/mol . This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid typically involves the use of trifluoroacetic acid in dichloromethane. One common synthetic route starts with 4-tert-butoxycarbonylmethylene-N-Cbz-piperidine. Trifluoroacetic acid is added to this compound in methylene chloride, and the solution is stirred at room temperature for 1.5 hours. After evaporation of the solvent, the residue is triturated with diethyl ether to yield 4-carboxymethylene-N-Cbz-piperidine as a crystalline white solid .
Chemical Reactions Analysis
1-Cbz-Piperidin-4-ylidene-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Cbz-Piperidin-4-ylidene-acetic acid is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cbz-Piperidin-4-ylidene-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cbz-Piperidin-4-ylidene-acetic acid can be compared with other similar compounds, such as:
1-Cbz-4-methylene-piperidine: This compound shares a similar piperidine core but differs in its functional groups.
4-Carboxymethylene-piperidine-1-carboxylic acid benzyl ester: Another closely related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications .
Properties
IUPAC Name |
2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,10H,6-9,11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSLTFIGWWOKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611467 | |
Record name | {1-[(Benzyloxy)carbonyl]piperidin-4-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40113-03-9 | |
Record name | {1-[(Benzyloxy)carbonyl]piperidin-4-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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